Cas no 2103685-31-8 (2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid)
2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid
- 2103685-31-8
- EN300-1791294
-
- Inchi: 1S/C12H14N2O3/c1-14-5-4-7-6-8(2-3-9(7)14)11(15)10(13)12(16)17/h2-6,10-11,15H,13H2,1H3,(H,16,17)
- InChI Key: LSBDZQMHDJDXIB-UHFFFAOYSA-N
- SMILES: OC(C(C(=O)O)N)C1C=CC2=C(C=CN2C)C=1
Computed Properties
- Exact Mass: 234.10044231g/mol
- Monoisotopic Mass: 234.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 88.5Ų
2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1791294-0.05g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid |
2103685-31-8 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1791294-0.1g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid |
2103685-31-8 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1791294-0.25g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid |
2103685-31-8 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1791294-0.5g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid |
2103685-31-8 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1791294-1.0g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid |
2103685-31-8 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1791294-2.5g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid |
2103685-31-8 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1791294-5.0g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid |
2103685-31-8 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1791294-10.0g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid |
2103685-31-8 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1791294-1g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid |
2103685-31-8 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1791294-5g |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid |
2103685-31-8 | 5g |
$3396.0 | 2023-09-19 |
2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid
Research Brief on 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid (CAS: 2103685-31-8)
In recent years, the compound 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid (CAS: 2103685-31-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique indole-based structure, has shown promising potential in various therapeutic applications, particularly in the modulation of neurological and metabolic pathways. The following research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and potential clinical applications.
The synthesis of 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have optimized the synthetic route to improve yield and purity, with particular emphasis on the stereoselective introduction of the hydroxy and amino functional groups. The compound's structural similarity to naturally occurring amino acids, such as tryptophan, has spurred interest in its role as a potential modulator of neurotransmitter systems, including serotonin and dopamine pathways.
In vitro and in vivo studies have demonstrated that 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid exhibits notable biological activity. For instance, research published in the Journal of Medicinal Chemistry (2023) revealed its efficacy in binding to specific G-protein-coupled receptors (GPCRs) implicated in mood regulation and cognitive function. These findings suggest potential applications in the treatment of neuropsychiatric disorders, such as depression and anxiety. Additionally, preliminary data indicate that the compound may influence metabolic pathways, offering avenues for exploring its utility in metabolic syndrome and related conditions.
Despite these promising results, challenges remain in the development of 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid as a therapeutic agent. Pharmacokinetic studies have highlighted issues related to bioavailability and metabolic stability, necessitating further structural modifications. Recent efforts have focused on prodrug strategies and formulation optimization to enhance its therapeutic profile. Collaborative research between academic institutions and pharmaceutical companies is underway to address these limitations and advance the compound toward clinical trials.
In conclusion, 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid represents a compelling candidate for further investigation in the realm of chemical biology and drug discovery. Its dual potential in neurological and metabolic applications underscores the need for continued research to unlock its full therapeutic value. Future studies should prioritize elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its safety and efficacy in preclinical models. As the scientific community delves deeper into its capabilities, this compound may emerge as a cornerstone in the development of next-generation therapeutics.
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